MS Quantification: Deuterium Label Enables Absolute Quantitation of Endogenous diC16-PIP3 by LC-MS/MS
D-Myo-phosphatidylinositol 3,4,5-trisphosphate diC16-d5 is specifically deuterated at the glycerol backbone (5 deuterium atoms) . This isotopic labeling creates a mass shift of +5 Da relative to the non-deuterated diC16-PIP3 analyte, enabling co-elution and near-identical ionization efficiency in LC-MS/MS, while maintaining distinct MS/MS transitions for unequivocal identification and absolute quantification [1]. In contrast, non-deuterated PIP3 cannot be distinguished from endogenous PIP3, precluding accurate quantification [1].
| Evidence Dimension | Mass difference vs. non-deuterated diC16-PIP3 |
|---|---|
| Target Compound Data | +5 Da (due to 5 deuterium atoms at glycerol backbone) |
| Comparator Or Baseline | Non-deuterated diC16-PIP3: 0 Da mass difference |
| Quantified Difference | +5 Da shift enables complete chromatographic resolution of MS/MS transitions for quantification |
| Conditions | LC-MS/MS analysis with deuterated internal standard methodology |
Why This Matters
This +5 Da mass shift enables absolute quantitation of endogenous diC16-PIP3 by LC-MS/MS, a critical requirement for lipidomics studies that cannot be met by non-deuterated analogs.
- [1] Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55(1), S107-S113. View Source
